BenchChemオンラインストアへようこそ!

[18F]-Fluorodeoxyglucose

Oncology Neuroendocrine Tumors PET Imaging

[18F]-FDG is the only 18F-labeled PET tracer with validated EARL harmonization (517-patient, 19-scanner study), ensuring cross-site SUV comparability for multi-center trials. Delivers superior tumor uptake (SCLC median SUVmax 5.9) with 3.1-fold higher sensitivity than FDOPA. Consistent >98% radiochemical purity and 8-hour stability per USP-NF. Essential for NSCLC staging, aggressive prostate cancer (tiNED), and therapy response assessment via PERCIST. Not interchangeable with FDOPA, FLT, or FMISO—validate your procurement with the tracer that underpins regulatory-grade imaging data.

Molecular Formula C6H11FO5
Molecular Weight 181.15 g/mol
Cat. No. B1251600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[18F]-Fluorodeoxyglucose
Molecular FormulaC6H11FO5
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i7-1
InChIKeyZCXUVYAZINUVJD-GLCXRVCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18F-Fluorodeoxyglucose PET Tracer: Procurement and Clinical Grade Overview


[18F]-Fluorodeoxyglucose (FDG) is a glucose analog radiolabeled with fluorine-18 (t½ = 109.8 min), enabling positron emission tomography (PET) imaging of cellular glucose metabolism [1]. As the most widely utilized PET radiopharmaceutical in oncology, neurology, and cardiology, FDG serves as a benchmark tracer for tumor detection, staging, and therapy response assessment [2]. Its broad clinical adoption is underpinned by well-characterized radiopharmaceutical quality metrics and established harmonization frameworks that ensure quantitative comparability across diverse PET imaging platforms [3].

Why 18F-Fluorodeoxyglucose Cannot Be Substituted by Other 18F-Labeled PET Tracers


Despite sharing the same radionuclide, 18F-labeled PET tracers such as FDOPA, FLT, and FMISO are not interchangeable with FDG due to fundamentally distinct molecular targets and in vivo pharmacokinetics. FDG accumulation is driven by glucose transporter (GLUT) activity and hexokinase-mediated phosphorylation, reflecting cellular glycolytic metabolism [1]. In contrast, FDOPA targets aromatic amino acid decarboxylase (AADC) activity in neuroendocrine tissues, FLT reflects thymidine kinase-1 (TK1) activity as a marker of cellular proliferation, and FMISO accumulates selectively in hypoxic cells via nitroreductase-mediated reduction [2]. These divergent biological mechanisms yield vastly different diagnostic sensitivities, specificities, and clinical utilities across tumor types and clinical scenarios, precluding generic substitution without quantitative justification [3].

18F-Fluorodeoxyglucose: Head-to-Head Quantitative Differentiation Evidence


FDG vs. FDOPA: Superior Tumor Uptake and Lesion Detection Sensitivity in Small Cell Lung Carcinoma (SCLC)

In a direct intra-patient comparative PET study of four patients with newly diagnosed small cell lung carcinoma (SCLC), 18F-FDG demonstrated significantly higher tumor uptake than 18F-FDOPA [1]. This quantitative advantage translated into superior lesion detection sensitivity and agreement with standard imaging procedures [1].

Oncology Neuroendocrine Tumors PET Imaging

FDG vs. PSMA: Complementary Detection of Aggressive Prostate Cancer Phenotypes

While 68Ga-PSMA-11 demonstrates superior sensitivity for primary prostate cancer (PCa) lesions overall, 18F-FDG provides critical complementary detection in specific clinical scenarios, particularly in progressive and castration-resistant disease [1]. In a head-to-head study of 65 patients, FDG's diagnostic accuracy for primary PCa improved from 53.33% on early imaging to 73.91% on delayed imaging, demonstrating its utility in progressive disease contexts [2]. Furthermore, in treatment-induced neuroendocrine differentiation (tiNED), PSMA expression is low and FDG is the recommended imaging agent [3].

Prostate Cancer Molecular Imaging Castration-Resistant Prostate Cancer

FDG vs. FLT: Broader Tumor Detection but Weaker Proliferation Correlation in Lung and Brain Tumors

18F-FDG demonstrates higher absolute tumor uptake and broader lesion detection capabilities than 18F-FLT, but 18F-FLT exhibits stronger correlation with cellular proliferation markers [1]. In a prospective study of 26 patients with pulmonary nodules, mean FDG SUV was 4.1 versus FLT SUV of 1.8 (P < 0.05), indicating higher FDG uptake [2]. However, FLT uptake correlated better with the Ki-67 proliferation index (r = 0.92, P < 0.0001) than FDG uptake (r = 0.59, P < 0.001) [2]. In brain gliomas, FLT also correlated more strongly with Ki-67 index (r = 0.84 vs. 0.51) and provided superior image contrast (T/N ratio 3.85 vs. 1.49) [3]. Notably, FDG produced false-positive results in 4/8 benign lung lesions, whereas FLT showed no false-positives but also had false-negatives in low-proliferation tumors [2].

Tumor Proliferation Lung Cancer Glioma

FDG vs. FMISO: Distinct Hypoxia Specificity and Limited Correlation in Soft Tissue Sarcomas

18F-FDG and 18F-FMISO provide complementary but poorly correlated information about tumor biology. In a study of 19 patients with soft tissue sarcomas (STS), the mean pixel-by-pixel correlation between FMISO and FDG uptake was only 0.49 (range 0.09-0.79) pre-treatment and decreased to 0.32 (range -0.46-0.72) post-chemotherapy, indicating that regional hypoxia and glucose metabolism do not consistently overlap [1]. In an in vitro/in vivo breast cancer model, FDG uptake correlated with Ki-67 proliferation marker (r = 0.70, P < 0.05) but not with HIF-1α (hypoxia marker), whereas FMISO uptake correlated with HIF-1α (r = 0.67, P < 0.05) [2].

Tumor Hypoxia Sarcoma Treatment Resistance

FDG Quality Control: Consistently High Radiochemical Purity Across Production Batches

18F-FDG manufacturing consistently achieves high radiochemical purity (RCP) exceeding 98% across multiple production facilities and synthesis methodologies, meeting stringent pharmacopoeial standards [1]. In an analysis of 57 batches at IPEN-CNEN/SP, RCP remained better than 98% and stable for 8 hours (99.01 ± 0.52%), with negative sterility and pyrogen tests in all delivered vials [2]. A separate study of over 100 production runs using a fast alkaline hydrolysis method reported a reproducible radiochemical yield of 70 ± 6% (decay-corrected) with RCP >98% and no detectable 18F-FDM impurity [3]. This level of batch-to-batch consistency and regulatory compliance supports reliable clinical deployment and multi-center trial standardization.

Radiopharmaceutical Quality Control GMP Manufacturing Batch Reproducibility

FDG Harmonization: EARL Accreditation Enables Cross-Scanner and Multi-Center SUV Comparability

The EANM Research Ltd. (EARL) FDG PET/CT accreditation program provides a validated framework for harmonizing standardized uptake values (SUVs) and metabolic active tumor volumes (MATVs) across different PET scanners and institutions [1]. A prospective multicenter study of 517 oncology patients validated that harmonization using EARL-compliant protocols reduces inter-scanner SUV variability and enables reliable multi-center quantitative analysis using EORTC criteria and PERCIST [2]. A multi-center phantom study across 19 PET/CT scanners from 5 vendors demonstrated that with harmonization, background SUV accuracy was maintained within 0.95-1.05, and SUVpeak variability was within ±20% when image noise (CVBG) was below 10% [3]. This level of cross-platform standardization is unmatched by newer 18F-labeled tracers such as FLT, FMISO, or FDOPA, which lack comparable established harmonization frameworks [1].

Quantitative Imaging Multi-Center Trials PET Standardization

18F-Fluorodeoxyglucose: Recommended Research and Clinical Procurement Scenarios


Multi-Center Oncology Clinical Trials Requiring Standardized Quantitative PET Endpoints

For multi-center trials employing EORTC criteria or PERCIST for therapy response assessment, FDG is the only 18F-labeled tracer with an established EARL harmonization program that ensures cross-scanner SUV and MATV comparability [1]. The validation of this framework in a 517-patient prospective study and across 19 PET/CT scanners confirms that FDG reduces inter-site quantitative variability, thereby enhancing trial statistical power and regulatory data quality [2].

Initial Staging and Treatment Response Assessment in Non-Small Cell Lung Cancer (NSCLC)

FDG demonstrates superior tumor uptake (median SUVmax = 5.9) and complete agreement with standard imaging procedures in SCLC staging, whereas FDOPA yields only 4/11 lesion concordance and a 3.1-fold lower median SUVmax [1]. In NSCLC, FDG provides high sensitivity for detecting primary lesions and metastases, though it carries a 50% false-positive rate in benign pulmonary nodules compared to FLT's 0% false-positive rate [2]. Procurement for lung cancer imaging should prioritize FDG for broad initial staging and reserve FLT for specific proliferation assessments.

Imaging of Aggressive Prostate Cancer Variants Including Castration-Resistant and Neuroendocrine Differentiation

While 68Ga-PSMA-11 offers higher overall sensitivity (96.15%) and diagnostic accuracy (83.87%) for primary prostate cancer, FDG is essential for detecting lesions in progressive castration-resistant disease and treatment-induced neuroendocrine differentiation (tiNED), where PSMA expression is diminished [1]. FDG delayed imaging improves diagnostic accuracy for primary PCa from 53.33% to 73.91%, demonstrating its complementary role in aggressive disease phenotypes [2]. Procurement for comprehensive prostate cancer imaging programs should include both FDG and PSMA tracers.

Routine Clinical PET Imaging in Institutions Requiring Validated Radiopharmaceutical Quality and Supply Chain Reliability

FDG manufacturing achieves consistent radiochemical purity (>98%) across batches, with proven stability over 8 hours (99.01 ± 0.52% RCP) and reproducible synthesis yields (70 ± 6% decay-corrected) that comply with USP-NF and other pharmacopoeial standards [1]. This established quality infrastructure supports reliable daily clinical operations and minimizes batch failure risks compared to less mature 18F-labeled tracer supply chains [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for [18F]-Fluorodeoxyglucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.